molecular formula C9H19Cl2N2O5PS2 B12781015 Ifosfamide-4-(2-thioethylsulphonic acid) CAS No. 84210-88-8

Ifosfamide-4-(2-thioethylsulphonic acid)

Katalognummer: B12781015
CAS-Nummer: 84210-88-8
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: JGXCLYBJCVCFKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ifosfamide-4-(2-thioethylsulphonic acid) is a chemical compound known for its applications in the field of medicine, particularly in chemotherapy. It is a derivative of ifosfamide, which is an alkylating agent used to treat various types of cancer, including testicular cancer, soft tissue sarcoma, and others .

Vorbereitungsmethoden

The synthesis of Ifosfamide-4-(2-thioethylsulphonic acid) involves several steps. The primary synthetic route includes the reaction of ifosfamide with ethanesulfonic acid. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Analyse Chemischer Reaktionen

Ifosfamide-4-(2-thioethylsulphonic acid) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ifosfamide-4-(2-thioethylsulphonic acid) has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ifosfamide-4-(2-thioethylsulphonic acid) involves its conversion into active metabolites in the liver. These metabolites then interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, particularly in rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ifosfamide-4-(2-thioethylsulphonic acid) is similar to other alkylating agents such as cyclophosphamide and melphalan. it is unique in its specific structure and the types of cancer it is used to treat. Similar compounds include:

Ifosfamide-4-(2-thioethylsulphonic acid) stands out due to its specific applications and the unique pathways it targets in cancer treatment.

Eigenschaften

CAS-Nummer

84210-88-8

Molekularformel

C9H19Cl2N2O5PS2

Molekulargewicht

401.3 g/mol

IUPAC-Name

2-[[3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid

InChI

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-12-19(14)13(5-3-11)9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)

InChI-Schlüssel

JGXCLYBJCVCFKL-UHFFFAOYSA-N

Kanonische SMILES

C1COP(=O)(N(C1SCCS(=O)(=O)O)CCCl)NCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.